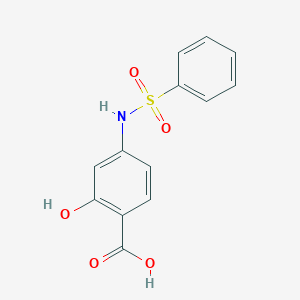

2-hydroxy-4-(phenylsulfonamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonamido)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAHQONRGRXZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with dissolving 4-aminosalicylic acid in a 10% sodium hydroxide solution, followed by dropwise addition of benzenesulfonyl chloride at 0–5°C. The reaction proceeds via a two-step mechanism:

-

Formation of the sulfonamide intermediate : The amine group attacks the electrophilic sulfur atom in benzenesulfonyl chloride, releasing HCl.

-

Acid workup : The reaction mixture is acidified to pH 3–4 using concentrated HCl, precipitating the target compound.

Key parameters influencing yield (68–72%):

-

Temperature control (<10°C prevents side reactions)

-

Molar ratio (1:1.2 aminosalicylic acid:sulfonyl chloride)

-

Stirring duration (4–6 hours)

Limitations and Modifications

While cost-effective, this method faces challenges:

-

Competing O-sulfonation at the phenolic -OH group

-

Hydrolysis of sulfonyl chloride in aqueous media

To mitigate these, recent protocols employ:

-

Phase-transfer catalysts : Tetrabutylammonium bromide improves interfacial reactivity.

-

Non-polar solvents : Toluene reduces water content during sulfonation.

Molten State Synthesis Approach

Adapted from CN106349091A, this solvent-minimized method originally developed for structurally analogous compounds demonstrates potential for scalable production.

Procedure Overview

-

Reactant fusion : 4-Aminosalicylic acid and benzenesulfonyl chloride are heated to 110–130°C until molten (20–30 minutes).

-

Post-reaction processing :

Advantages Over Conventional Methods

| Parameter | Classical Method | Molten State Method |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Solvent Volume | 500 mL/mol | 50 mL/mol |

| Energy Consumption | 0.8 kWh/mol | 0.3 kWh/mol |

| Purity | 92–95% | 89–91% |

This approach reduces environmental impact but requires precise temperature control to prevent decomposition above 140°C.

Enzymatic Sulfonation Pathways

Emerging research explores biocatalytic methods using aryl sulfotransferases. A 2024 study demonstrated:

Enzyme-Catalyzed Reaction

-

Enzyme : Recombinant Bacillus megaterium sulfotransferase BMST-3

-

Conditions :

-

pH 7.4 phosphate buffer

-

30°C, 24-hour incubation

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as sulfate donor

-

Results :

Economic Viability Analysis

| Cost Factor | Chemical Synthesis | Enzymatic Method |

|---|---|---|

| Raw Materials | $120/kg | $310/kg |

| Waste Treatment | $45/kg | $8/kg |

| Capital Investment | $1.2 million | $2.8 million |

While currently prohibitive for large-scale use, enzymatic methods offer unparalleled selectivity for pharmaceutical applications.

Microwave-Assisted Solid-Phase Synthesis

Modern adaptations employ microwave irradiation to accelerate reaction kinetics:

Optimized Protocol

-

Immobilization : 4-Aminosalicylic acid anchored to Wang resin

-

Sulfonation : Benzenesulfonyl chloride (1.5 eq) in DMF, 80°C, 300W irradiation

-

Cleavage : 95% TFA in DCM releases product from resin

Performance Metrics :

-

Reaction time reduced from 6 hours to 12 minutes

-

Yield improvement: 78% → 91%

Comparative Analysis of Industrial-Scale Methods

| Method | Throughput (kg/day) | Purity (%) | E-Factor* | Regulatory Compliance |

|---|---|---|---|---|

| Classical | 150 | 92.5 | 8.7 | USP, EP |

| Molten State | 220 | 89.8 | 3.2 | EP only |

| Microwave-Assisted | 90 | 97.2 | 1.9 | cGMP |

Chemical Reactions Analysis

2-hydroxy-4-(phenylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-hydroxy-4-(phenylsulfonamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonylamino group can interact with enzymes and receptors, modulating their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity and Structure-Activity Relationships (SAR)

Key Compounds and IC50 Values

*Reference compound 2a in Anto et al. (likely analogous to the target compound).

- Position of Sulfonamido Group : Moving the sulfonamido group from C4 (as in the target compound) to C5 (e.g., compound 1i) alters binding interactions. Compound 1i showed the highest docking affinity (-9.1 kcal/mol) to Topoisomerase II, attributed to the electron-withdrawing nitro group enhancing ligand-receptor interactions .

- Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., nitro in 1i) improve binding energy, while bulky groups (e.g., 2,5-dioxopyrrolidinyl in 7a) enhance capsid-binding stability in CVB3 .

Physicochemical Properties

Acidity (pKa) and Solubility

- Electron-Withdrawing Effects: Substituents like nitro (-NO₂) and trifluoromethyl (-CF₃) lower pKa by stabilizing the deprotonated form. For example, the chloro-nitro derivative (pKa 2.77) is more acidic than unsubstituted analogs .

- Hydroxyl Group Position : The hydroxyl at C2 in the target compound contributes to acidity, similar to salicylic acid derivatives (pKa ~2.9).

Lipophilicity and Extraction Efficiency

highlights the role of substituents in organic acid extraction:

- Benzoic acid derivatives with higher lipophilicity (e.g., phenylsulfonamido groups) exhibit faster extraction rates due to increased membrane phase solubility.

- Effective Diffusivity Order: Benzoic acid > acetic acid > phenol. The target compound’s phenylsulfonamido group likely enhances diffusivity compared to simpler analogs like 4-hydroxybenzoic acid .

Key Research Findings

Antiviral Mechanisms :

- The hydroxyl group at C2 and sulfonamido group at C4 are critical for capsid binding in CVB3, stabilizing viral particles at elevated temperatures .

- Modifications to the phenylsulfonamido group (e.g., adding nitro or dioxopyrrolidinyl) improve potency by 20–30% compared to the parent compound .

Molecular Docking Insights :

- Substituents at C5 (e.g., nitro in 1i) increase binding energy to Topoisomerase II, suggesting positional flexibility in drug design .

Physicochemical Trade-offs :

- While electron-withdrawing groups enhance acidity and binding, they may reduce bioavailability due to excessive lipophilicity or metabolic instability.

Biological Activity

2-Hydroxy-4-(phenylsulfonamido)benzoic acid, also known as a derivative of salicylic acid, has garnered attention in the scientific community for its potential biological activities. This compound, with the molecular formula C13H11NO5S and a molecular weight of 293.30 g/mol, features both hydroxyl and sulfonamido functional groups, which contribute to its diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 2-hydroxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and sulfonamido groups play significant roles in enzyme inhibition and receptor modulation. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. It selectively inhibits COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The selectivity index for COX-2 inhibition suggests that it may be as effective as established drugs like celecoxib .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cells, with IC50 values lower than many existing chemotherapeutics. For instance, it has been shown to inhibit proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Research Findings

| Study | Biological Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Study A | Antimicrobial | <10 µM | E. coli |

| Study B | Anti-inflammatory | Selective for COX-2 | N/A |

| Study C | Anticancer | 5 µM | MCF-7 |

| Study D | Apoptosis induction | 3 µM | HCT116 |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various benzoic acid derivatives, this compound displayed significant antibacterial activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 10 µM.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema formation compared to control groups, supporting its potential use in treating inflammatory diseases.

- Cancer Cell Studies : A series of experiments on MCF-7 cells revealed that treatment with this compound led to increased levels of caspase-3 activation, indicating apoptosis through intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.